N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-7-12-3-1-2-4-16(12)24-18(14)23)19-9-13-8-15(11-5-6-11)21-10-20-13/h1-4,7-8,10-11H,5-6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIKECUXFOUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced to the pyrimidine ring through a substitution reaction.
Synthesis of the chromene moiety: The chromene moiety is prepared separately through a series of reactions, including cyclization and oxidation.
Coupling of the pyrimidine and chromene moieties: The final step involves coupling the pyrimidine and chromene moieties through a condensation reaction to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and ester-like chromene carbonyl groups are susceptible to hydrolysis under controlled conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide hydrolysis | Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) aqueous media, reflux | Carboxylic acid derivative + 6-cyclopropylpyrimidin-4-ylmethanamine |
| Chromene lactone opening | Alkaline hydrolysis (pH >10), 80–100°C | Sodium salt of 3-carboxy-2-hydroxycinnamic acid + pyrimidine intermediate |
Key findings:
-
Acidic hydrolysis favors protonation of the amide nitrogen, accelerating bond cleavage.
-
Base-mediated hydrolysis of the chromene lactone requires prolonged heating (>6 hours) for complete conversion.
Oxidation and Reduction
The pyrimidine and chromene moieties participate in redox reactions:
Oxidation
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO<sub>4</sub> | Acidic (H<sub>2</sub>SO<sub>4</sub>), 60°C | Pyrimidine ring oxidation to pyrimidine N-oxide; chromene → quinone |
| H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> | Fenton’s reagent, RT | Radical-mediated degradation of cyclopropane substituent |
Reduction
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH<sub>4</sub> | Ethanol, 40°C | Selective reduction of chromene carbonyl → secondary alcohol |
| H<sub>2</sub>/Pd-C | 1 atm H<sub>2</sub>, RT | Hydrogenolysis of cyclopropane → propyl chain; amide remains intact |
Cycloaddition and Ring-Opening
The chromene’s conjugated diene system enables Diels-Alder reactivity:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclic adduct with fused oxabicyclo[2.2.1]heptene system |
| Tetracyanoethylene | Dichloromethane, RT, 4 h | Electron-deficient adduct with enhanced fluorescence |
Mechanistic insight:
-
Endo selectivity dominates due to stabilizing π-π interactions between chromene and dienophile.
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at electron-deficient positions:
| Nucleophile | Conditions | Site | Product |
|---|---|---|---|
| NH<sub>3</sub> | Ethanol, reflux, 8 h | C-2 | 2-Amino-6-cyclopropylpyrimidine derivative |
| KSCN | DMF, 120°C, microwave irradiation | C-4 | Thiocyano-substituted analog |
Spectroscopic Characterization
Critical analytical data for reaction monitoring:
Table 1: IR Spectral Signatures
| Functional Group | Absorption (cm<sup>-1</sup>) |
|---|---|
| Amide C=O | 1670–1690 |
| Chromene lactone C=O | 1725–1740 |
| Pyrimidine C=N | 1580–1600 |
*Table 2: <sup>1</sup>H NMR Key Shifts (DMSO-d<sub>6</sub>)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Chromene H-4 | 8.85–8.90 | Singlet |
| Pyrimidine CH<sub>2</sub> | 4.30–4.45 | Doublet |
| Cyclopropane CH | 1.80–2.10 | Multiplet |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 215°C
-
Major mass loss events:
-
215–280°C: Pyrimidine ring degradation
-
280–350°C: Chromene scaffold breakdown
-
This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Further studies optimizing reaction selectivity and exploring catalytic asymmetric transformations could enhance its utility in medicinal chemistry .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has indicated that compounds related to the chromene structure exhibit significant anticancer activities. The chromene scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, derivatives of chromene have shown effectiveness against breast cancer and leukemia by modulating key signaling pathways involved in cell growth and survival .
2. Antimicrobial Effects
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that chromene derivatives can inhibit the growth of various bacteria and fungi. This is particularly relevant given the rising issue of antibiotic resistance in pathogenic microorganisms .
3. Acetylcholinesterase Inhibition
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide may also act as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease, as they help increase acetylcholine levels in the brain, thereby improving cognitive function .
Therapeutic Applications
1. Neurological Disorders
Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for therapeutic applications in neurological disorders. The modulation of cholinergic activity is vital for managing symptoms associated with Alzheimer's disease and other cognitive impairments .
2. Insecticidal Activity
Recent studies have suggested that certain derivatives of the chromene structure can be effective against resistant insect pests. This application is particularly important in agriculture, where controlling pest populations without harming beneficial insects is a significant challenge .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of chromene derivatives demonstrated their ability to inhibit cancer cell lines effectively. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating promising potential for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various chromene derivatives, this compound was tested against multiple bacterial strains. Results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent for treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Triazole-Containing Chromene/Coumarin Derivatives
Replacement with 1,2,4-triazole or removal of the triazole group retains partial efficacy, suggesting that the chromene scaffold itself contributes significantly to bioactivity. However, the fluorophenyl substituent at the C-2 position of the chromene ring enhances potency, as seen in derivatives with IC50 values as low as 1.02 μM .
Key Structural Differences :
- The cyclopropyl group may reduce steric hindrance compared to bulkier triazole-linked aryl rings, enhancing binding pocket compatibility.
Methoxyphenethyl-Substituted Coumarin Carboxamides
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () shares the coumarin-carboxamide backbone but features a 4-methoxyphenethyl group instead of the pyrimidine-cyclopropyl unit.
Pharmacokinetic Implications :
- The pyrimidine-cyclopropyl group in the target compound may confer higher metabolic stability than the methoxyphenethyl group, which is prone to oxidative demethylation.
Antiproliferative Activity Against A549 Cells
The table below compares IC50 values of selected coumarin derivatives:
Insights :
- Fluorine substitution in triazole-chromene hybrids significantly enhances potency, suggesting that electron-withdrawing groups at C-2 improve activity. The target compound’s pyrimidine-cyclopropyl group may mimic this effect through steric and electronic modulation.
Yield Considerations :
- Substitution with naphthaldehyde (vs. salicylaldehyde) in related chromene syntheses reduces yields by ~15%, highlighting the sensitivity of coumarin-forming reactions to steric bulk .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure indicates the presence of a chromene moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anticancer Activity : Initial studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway.
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Enzyme Inhibition : this compound has been identified as an inhibitor of certain kinases involved in cancer progression, indicating a mechanism that could be exploited for targeted cancer therapies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in malignant cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression at the G1 phase, effectively halting the proliferation of cancer cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Breast Cancer Cells : A study published in 2021 demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of p53-mediated apoptosis pathways.
- Anti-inflammatory Study : In a recent investigation, the compound was administered to mice with induced acute inflammation. Results indicated a significant decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 10 | 50% reduction in cell viability |
| Anti-inflammatory | Mouse model (paw edema) | - | Significant decrease in inflammation |
| Enzyme inhibition | Various kinase assays | - | Inhibition observed |
Q & A
Q. What synthetic strategies are recommended for the preparation of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step routes, starting with the functionalization of the pyrimidine core. A plausible approach includes:
Cyclopropane introduction : Reacting 6-chloropyrimidin-4-amine with cyclopropane derivatives under palladium-catalyzed cross-coupling conditions.
Chromene-carboxamide formation : Coupling the modified pyrimidine with 2-oxo-2H-chromene-3-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).
Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions, such as ring-opening of the cyclopropane moiety .
Q. How can researchers verify the purity and structural integrity of the synthesized compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of cyclopropane protons (δ 0.5–1.5 ppm) and chromene carbonyl groups (δ 160–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]) against the theoretical mass.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to measure IC values.
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
- Solubility optimization : Pre-treat the compound with DMSO/cosolvent mixtures (e.g., PEG-400) to ensure bioavailability in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the cyclopropane group (e.g., replacing with cyclobutane) or the chromene’s oxo group (e.g., introducing electron-withdrawing substituents).
- Analog synthesis : Prepare derivatives such as N-[(6-ethylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide and compare activity profiles.
- Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding affinity. A sample SAR table is provided below:
| Derivative | Substituent (R) | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Cyclopropane (parent) | CH | 120 | 15 |
| Cyclobutane | CH | 85 | 10 |
| Trifluoromethyl | CF | 45 | 5 |
Q. What crystallization techniques are effective for resolving the compound’s 3D structure?
- Methodological Answer :
- Slow evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane/methanol and allow slow evaporation at 4°C.
- X-ray crystallography : Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using software like SHELXL. Ensure anisotropic displacement parameters for non-hydrogen atoms.
- Thermal analysis : Pair with differential scanning calorimetry (DSC) to confirm crystal stability up to 200°C .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Set grid boxes around ATP-binding pockets.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free energy calculations : Apply MM-PBSA to estimate binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and compound concentrations (10 µM).
- Meta-analysis : Aggregate data from ≥5 studies to calculate weighted IC values (random-effects model).
- Orthogonal validation : Confirm activity via alternative methods (e.g., Western blotting for apoptosis markers if MTT results are inconsistent) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility or stability data?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification.
- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 48 hours. Monitor via LC-MS.
- Statistical reconciliation : Apply ANOVA to compare datasets, identifying outliers (p < 0.05) due to methodological variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
